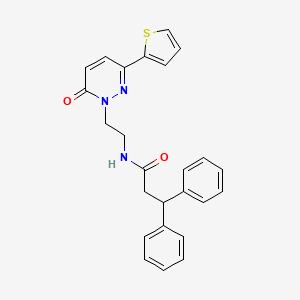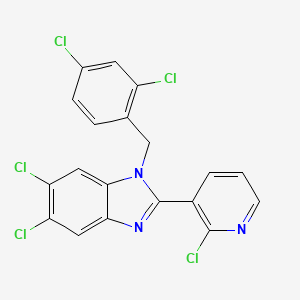
5,6-DIHYDROXYPYRIDINE-2-CARBALDEHYDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-DIHYDROXYPYRIDINE-2-CARBALDEHYDE is a heterocyclic organic compound with a pyridine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DIHYDROXYPYRIDINE-2-CARBALDEHYDE can be achieved through several methods. One common approach involves the oxidation of 5-hydroxy-2-pyridinecarboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Another method involves the cyclization of 2-amino-3-hydroxybenzaldehyde with formic acid under reflux conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly oxidizing agents and solvents is preferred to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
5,6-DIHYDROXYPYRIDINE-2-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The hydroxyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base.
Major Products Formed
Oxidation: 5-Hydroxy-6-oxo-1H-pyridine-2-carboxylic acid.
Reduction: 5-Hydroxy-6-hydroxy-1H-pyridine-2-carbaldehyde.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
5,6-DIHYDROXYPYRIDINE-2-CARBALDEHYDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5,6-DIHYDROXYPYRIDINE-2-CARBALDEHYDE involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of enzyme activity. This property makes it a potential candidate for drug development and other therapeutic applications.
類似化合物との比較
Similar Compounds
5-Hydroxy-2-pyridinecarboxaldehyde: Similar structure but lacks the keto group at the 6-position.
6-Hydroxy-2-pyridinecarboxaldehyde: Similar structure but lacks the hydroxyl group at the 5-position.
2,6-Dihydroxy-3-pyridinecarboxaldehyde: Contains additional hydroxyl groups, leading to different chemical properties.
Uniqueness
5,6-DIHYDROXYPYRIDINE-2-CARBALDEHYDE is unique due to the presence of both hydroxyl and keto groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
5-hydroxy-6-oxo-1H-pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-3-4-1-2-5(9)6(10)7-4/h1-3,9H,(H,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOFBQFHJYJHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C(=C1)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyloxirane-2-carboxamide](/img/structure/B2798324.png)



![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate](/img/structure/B2798330.png)

